

Introduction: The Strategic Value of a Polysubstituted Pyridine Building Block

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Compound of Interest

Compound Name: **6-Bromo-2-chloropyridin-3-ol**

Cat. No.: **B1521685**

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In the landscape of modern drug discovery and fine chemical synthesis, the pyridine scaffold remains a cornerstone of molecular design. Its presence in numerous approved pharmaceuticals and agrochemicals underscores its importance as a privileged structure. Within this class, polysubstituted pyridines offer a rich platform for generating molecular diversity and fine-tuning physicochemical properties. **6-Bromo-2-chloropyridin-3-ol** is a prime example of such a strategic building block. Its unique arrangement of a hydroxyl group and two distinct, selectively addressable halogen atoms—bromo and chloro—on a pyridine core makes it an exceptionally versatile intermediate for researchers, scientists, and drug development professionals.

The bromine and chlorine substituents serve as orthogonal handles for a variety of transformations, most notably palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. This allows for a programmed, site-selective introduction of complexity, a critical advantage in the synthesis of novel compounds. The hydroxyl group provides an additional point for modification or can play a crucial role in binding interactions with biological targets.

This guide provides a comprehensive technical overview of **6-Bromo-2-chloropyridin-3-ol** (CAS No. 52764-12-2), consolidating field-proven insights into its commercial availability, plausible synthetic routes, and key applications. The objective is to equip researchers with the practical knowledge required to effectively source and utilize this high-value intermediate in their research and development endeavors.

Part 1: Commercial Availability and Strategic Sourcing

The accessibility of starting materials is a critical first step in any synthetic campaign. **6-Bromo-2-chloropyridin-3-ol** is available from a range of commercial suppliers, catering primarily to the research and development market. Sourcing is generally straightforward, though purity and available analytical data can vary between suppliers.

Supplier Overview and Data Comparison

For researchers, selecting a supplier involves balancing cost, purity, and the reliability of the supply chain. The following table summarizes the offerings for **6-Bromo-2-chloropyridin-3-ol** from several notable chemical vendors.

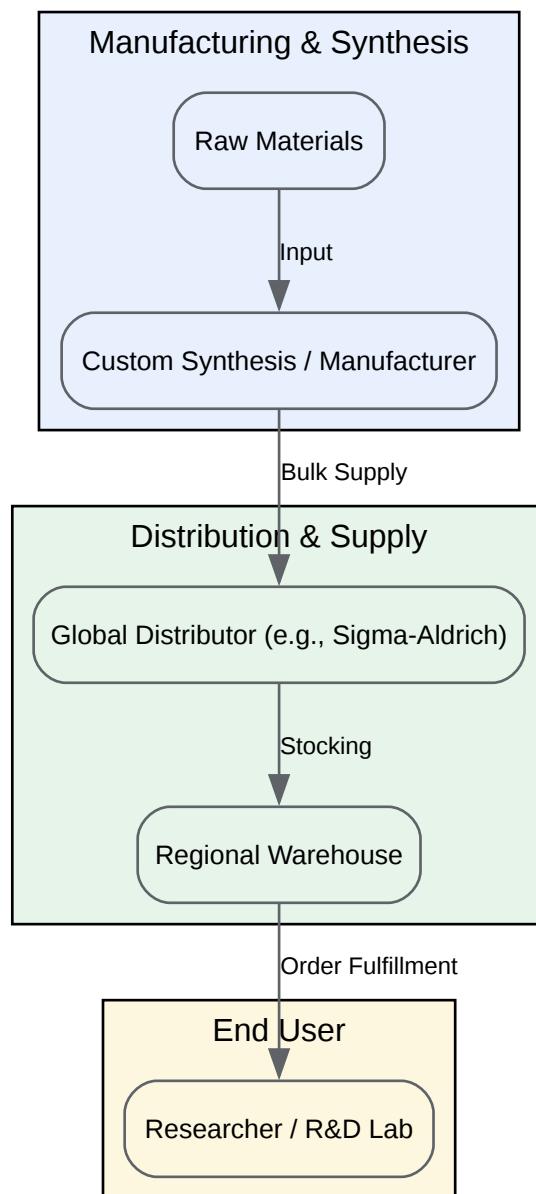
Supplier	Product Name/Number	CAS Number	Purity	Typical Physical Form	Notes
Sigma-Aldrich	6-Bromo-2-chloropyridin-3-ol, AldrichCPR	52764-12-2	Not specified	Solid	Part of a collection for early discovery; buyer assumes responsibility to confirm identity and purity. [1]
Synblock	6-bromo-2-chloropyridin-3-ol	52764-12-2	>98%	-	Provides access to MSDS, NMR, HPLC, and LC-MS data. [2]
Moldb	6-Bromo-2-chloropyridin-3-ol	52764-12-2	~98%	-	Marketed as a heterocyclic building block for research chemicals. [3]
Amerigo Scientific	6-Bromo-2-chloropyridin-3-ol	52764-12-2	Not specified	-	Listed under heterocyclic and halogenated heterocyclic compounds. [4]
MilliporeSigma	6-bromo-2-chloropyridin-3-ol	-	-	-	Lists products from various brands including

Sigma-
Aldrich,
AOBChem,
Enamine, etc.

Expert Insight: The "AldrichCPR" designation from Sigma-Aldrich indicates a product for which the company does not perform routine quality control analysis.^[1] While this may be a cost-effective option for initial screening, for later-stage development or reactions sensitive to impurities, sourcing from a supplier like Synblock that provides comprehensive analytical data (NMR, HPLC, LC-MS) is highly recommended to ensure reproducibility and batch-to-batch consistency.^[2]

Supply Chain Visualization

The journey of a specialized chemical like **6-Bromo-2-chloropyridin-3-ol** from synthesis to the researcher's lab bench typically involves several key stages. Understanding this flow is crucial for project planning and risk management, especially concerning lead times and availability.



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Caption: Typical supply chain for a specialized chemical intermediate.

Part 2: Synthesis and Chemical Profile

While direct, published synthetic routes for **6-Bromo-2-chloropyridin-3-ol** are not readily found in top-tier journals, its structure allows for a logical retrosynthetic analysis based on established pyridine chemistry. The synthesis would likely involve the controlled halogenation of a suitable pyridin-3-ol precursor.

Plausible Synthetic Workflow

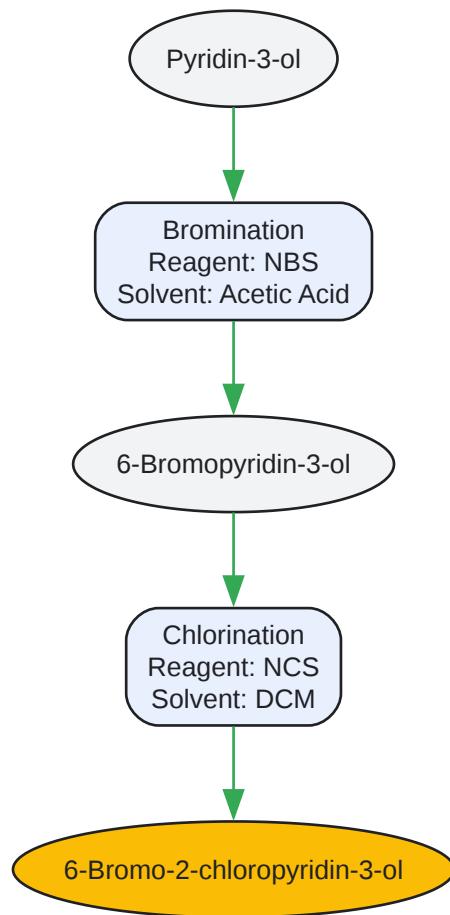
A chemically sound approach would likely start from a commercially available pyridin-3-ol and proceed through sequential, regioselective halogenation steps. The directing effects of the hydroxyl group are paramount in determining the outcome of electrophilic aromatic substitution.

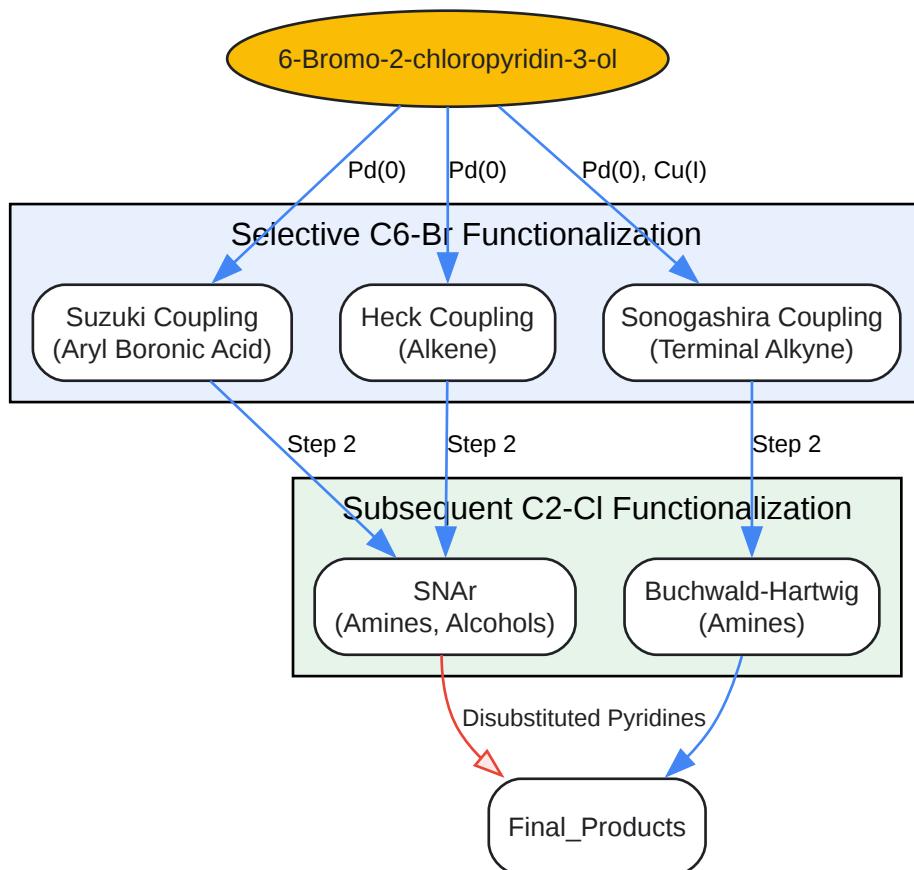
Hypothetical Protocol:

- Step 1: Bromination of Pyridin-3-ol.
 - Rationale: The hydroxyl group is an activating, ortho-, para-director. Direct bromination is expected to occur at the positions ortho and para to the hydroxyl group (positions 2, 4, and 6). Position 6 is often sterically accessible.
 - Procedure: To a solution of Pyridin-3-ol in a suitable solvent (e.g., acetic acid or a chlorinated solvent), add N-Bromosuccinimide (NBS) portion-wise at room temperature. The reaction is monitored by TLC or LC-MS until the starting material is consumed. The product, 6-Bromopyridin-3-ol, is then isolated via extraction and purification.
- Step 2: Chlorination of 6-Bromopyridin-3-ol.
 - Rationale: With the 6-position blocked by bromine, the subsequent electrophilic chlorination is directed to the remaining activated ortho position (position 2).
 - Procedure: The isolated 6-Bromopyridin-3-ol is dissolved in a solvent like dichloromethane or chloroform. A chlorinating agent such as N-Chlorosuccinimide (NCS) is added, potentially with a catalytic amount of a protic or Lewis acid to enhance reactivity. The reaction is stirred, typically at room temperature or with gentle heating, until completion. Workup involves quenching the reaction, extraction, and chromatographic purification to yield the final product, **6-Bromo-2-chloropyridin-3-ol**.

This proposed pathway is grounded in fundamental principles of heterocyclic chemistry and represents a viable method for laboratory-scale synthesis.

Synthetic Pathway Diagram





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